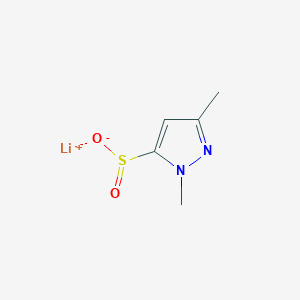
lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H8N2O2SLi It is characterized by the presence of a lithium ion coordinated to a 1,3-dimethyl-1H-pyrazole-5-sulfinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide and a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:
Reaction of 1,3-dimethyl-1H-pyrazole with sulfur dioxide:
Neutralization with a lithium base: The sulfonic acid intermediate is then neutralized with a lithium base, such as lithium hydroxide or lithium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically isolated and purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding sulfide derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions or other molecules to form complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate
- Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-4-sulfinate
Uniqueness
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
生物活性
Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are a class of compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Lithium salts have been used in psychiatric treatment, particularly for bipolar disorder, and the incorporation of pyrazole moieties can enhance pharmacological profiles.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. Recent studies have shown that modified pyrazoles exhibit significant COX-2 inhibitory activity with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Neuroprotective Effects : Lithium ions are known to exert neuroprotective effects in various neurological disorders. The addition of the pyrazole structure may enhance this effect by improving blood-brain barrier permeability and providing additional neuroprotective mechanisms .
Biological Activity Data
Recent investigations into the biological activity of this compound have yielded promising results. The following table summarizes key findings from various studies:
Case Studies
- Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a marked reduction in inflammatory markers and pain response, suggesting potential use in treating inflammatory diseases .
- Neurological Applications : In a mouse model of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function assessments . This supports its potential application in neurodegenerative conditions.
特性
IUPAC Name |
lithium;2,5-dimethylpyrazole-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.Li/c1-4-3-5(10(8)9)7(2)6-4;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICKQBHSXQFUQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN(C(=C1)S(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














